[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid
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Overview
Description
[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid is a complex organic compound with a unique structure that combines a fluorophenyl group, a thienopyrimidinone core, and an acetic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as macrophage metalloelastase . This enzyme is involved in tissue injury and remodeling and has significant elastolytic activity .
Mode of Action
It’s worth noting that similar compounds have been identified as weak dopamine reuptake inhibitors . This suggests that [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid might interact with its targets in a similar manner, leading to changes in neurotransmitter levels.
Biochemical Pathways
The inhibition of dopamine reuptake can affect multiple biochemical pathways, including those involved in mood regulation, reward, and motor control .
Pharmacokinetics
Similar compounds have been found to have a clogp value less than 4 and a molecular weight less than 400, suggesting good bioavailability .
Result of Action
Similar compounds have been found to display in vitro activity against certain strains of bacteria, suggesting potential antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyrimidinone core, followed by the introduction of the fluorophenyl group and the acetic acid moiety. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Comparison with Similar Compounds
Similar Compounds
- [7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid
- [7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid
- [7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid
Uniqueness
The uniqueness of [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in the design of molecules with specific biological activities or material properties.
Properties
IUPAC Name |
2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O3S/c15-9-3-1-8(2-4-9)10-6-21-13-12(10)16-7-17(14(13)20)5-11(18)19/h1-4,6-7H,5H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYQVFIEEYDAKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2N=CN(C3=O)CC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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